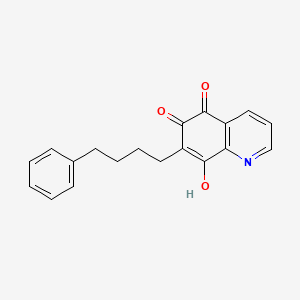
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione typically involves the functionalization of the quinoline core. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline scaffold.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the quinoline core followed by selective functionalization. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-5,6-dione derivatives.
Reduction: The quinoline core can be reduced to form hydroquinoline derivatives.
Substitution: The phenylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (tBuOOH) in the presence of iron catalysts.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-5,6-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in developing new antibiotics.
Medicine: Potential anticancer and antiviral properties, contributing to drug discovery and development.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of microbial growth by disrupting cell wall synthesis, induction of apoptosis in cancer cells, and inhibition of viral replication
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial activities.
8-Hydroxy-5-quinolinesulfonic acid: Exhibits similar biological activities
Uniqueness: The presence of the phenylbutyl group at position 7 provides additional hydrophobic interactions, improving its efficacy as a therapeutic agent .
Properties
CAS No. |
35073-62-2 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione |
InChI |
InChI=1S/C19H17NO3/c21-17-15(10-5-4-9-13-7-2-1-3-8-13)19(23)18(22)14-11-6-12-20-16(14)17/h1-3,6-8,11-12,21H,4-5,9-10H2 |
InChI Key |
JWEPBAQSBDGMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















